2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester
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Overview
Description
2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester is a compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester typically involves multicomponent reactions. One common method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol. This method is rapid, operationally straightforward, and generally high-yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . Industrial production methods may involve scaling up this process under controlled conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents and conditions for these reactions include solvents like THF, 2-MeTHF, and cyclopentyl methyl ether (CPME), which provide clean and high-yielding reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and heterocycles.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester involves its interaction with molecular targets and pathways. The indole nucleus can interact with various biological receptors, leading to diverse biological effects. For example, it can inhibit protein kinases, which play a crucial role in cell signaling pathways . The compound’s boronic acid group can also form reversible covalent bonds with diols, which is useful in biological and chemical applications.
Comparison with Similar Compounds
2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Exhibits anti-corrosion, antimicrobial, and antioxidant properties.
2-(1H-Indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one: Used in the synthesis of various heterocyclic compounds.
These compounds share the indole nucleus but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
2-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO4/c1-16(2,15(21)22)13-10-20-14-8-7-11(9-12(13)14)19-23-17(3,4)18(5,6)24-19/h7-10,20H,1-6H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWNIHDCSGTOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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